molecular formula C24H30N2O5 B412482 Pentyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 295343-87-2

Pentyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B412482
CAS No.: 295343-87-2
M. Wt: 426.5g/mol
InChI Key: BTFMUFSBPLKRKS-UHFFFAOYSA-N
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Description

Pentyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C24H30N2O5 and its molecular weight is 426.5g/mol. The purity is usually 95%.
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Biological Activity

Pentyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C24H30N2O5
  • Molecular Weight : 426.51 g/mol
  • CAS Number : 295343-87-2

1. Antioxidant Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit notable antioxidant properties. The presence of the nitrophenyl group in this compound enhances its ability to scavenge free radicals. This property is essential in mitigating oxidative stress-related diseases.

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.

CompoundAChE IC50 (μM)BChE IC50 (μM)
Pentyl 2,7,7-trimethyl...TBDTBD
Reference Compound A0.466 ± 0.1211.89 ± 0.05

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains. The nitrophenyl moiety is often associated with increased antibacterial activity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that include cyclization and esterification processes. Variations in substituents can lead to derivatives with enhanced or altered biological activities.

Synthesis Pathway Example

  • Starting Material : Appropriate aniline derivatives.
  • Step 1 : Formation of the quinoline core through cyclization.
  • Step 2 : Introduction of the nitrophenyl group via electrophilic substitution.
  • Step 3 : Esterification to form the final product.

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective effects against oxidative stress-induced neuronal death, derivatives similar to pentyl 2,7,7-trimethyl... showed a significant reduction in cell death rates when treated with hydrogen peroxide.

Case Study 2: Inhibition of Cholinesterases

A comparative analysis was conducted on several hexahydroquinoline derivatives for their cholinesterase inhibitory activities. The results indicated that compounds with a similar structure to pentyl 2,7,7-trimethyl... exhibited potent inhibitory effects on both AChE and BChE.

Properties

IUPAC Name

pentyl 2,7,7-trimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-5-6-9-12-31-23(28)20-15(2)25-17-13-24(3,4)14-19(27)22(17)21(20)16-10-7-8-11-18(16)26(29)30/h7-8,10-11,21,25H,5-6,9,12-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFMUFSBPLKRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3[N+](=O)[O-])C(=O)CC(C2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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